molecular formula C19H18N4O2S B2661391 propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 848673-13-2

propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2661391
CAS No.: 848673-13-2
M. Wt: 366.44
InChI Key: IGODAMKJNDXLHY-UHFFFAOYSA-N
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Description

Propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural elements include:

  • Position 2: An amino group, enabling hydrogen bonding or protonation-dependent interactions.
  • Position 3: A propyl ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

propyl 2-amino-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-9-25-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-26-12/h3-8,10H,2,9,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODAMKJNDXLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The compound belongs to a class of heterocyclic compounds that have been extensively studied for their medicinal properties. Its structure is characterized by the presence of a pyrroloquinoxaline core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through several mechanisms:

  • Inhibition of Key Enzymes : Quinoxaline derivatives have been reported to inhibit enzymes such as COX-2 and LDHA, which play crucial roles in cancer metabolism and progression. For instance, in vitro studies demonstrated that certain derivatives exhibited significant COX-2 inhibitory activity with efficiencies ranging from 50% to 100% compared to controls .
  • Cytotoxicity : The compound has been tested against colorectal cancer cell lines (HCT-116 and LoVo), where it displayed notable cytotoxic effects. The structure–activity relationship (SAR) analyses indicated that specific modifications enhance its efficacy against these cancer types .

Antibacterial Activity

In addition to anticancer properties, this compound exhibits antibacterial activity :

  • Targeting Bacterial Pathogens : Studies indicate that quinoxaline derivatives can effectively combat bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in healthcare due to their resistance to multiple antibiotics .

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : As mentioned, the inhibition of COX-2 and LDHA is crucial for its anticancer effects. These enzymes are involved in inflammation and metabolic pathways that cancer cells exploit for growth .
  • Receptor Interference : Quinoxaline derivatives have been shown to interfere with receptor tyrosine kinases (RTKs), including EGFR and VEGFR, which are critical for tumor growth and angiogenesis .
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2, leading to increased cell death .

Case Studies and Research Findings

A selection of relevant studies is summarized below:

StudyFindings
Study ADemonstrated significant inhibition of COX-2 with an IC50 value of 96.19 µg/mL for a related quinoxaline derivative.
Study BReported cytotoxic effects against HCT-116 cells with a notable reduction in viability at concentrations above 50 µM.
Study CInvestigated antibacterial properties against Pseudomonas aeruginosa with promising results indicating reduced bacterial growth at sub-MIC levels.

Comparison with Similar Compounds

Position 1 Substituents

  • Thiophen-2-ylmethyl (Target Compound) : The thiophene ring’s sulfur atom enhances lipophilicity and may facilitate interactions with metal surfaces or aromatic receptors via π-stacking .
  • 4-Aminophenyl (): The primary amine enables protonation in acidic media, promoting physical adsorption on steel surfaces .

Position 3 Functional Groups

  • Propyl Ester (Target Compound) : Esters are prone to hydrolysis, suggesting shorter metabolic half-life compared to carboxamides (e.g., ’s compound) .
  • Carbonitrile () : The electron-withdrawing CN group stabilizes the molecule’s adsorption on metal surfaces, contributing to corrosion inhibition .

Core Variations

Activity Insights from Analogous Compounds

  • Corrosion Inhibition (): AHPQC’s 91% efficiency highlights the role of electron-donating groups (e.g., 4-aminophenyl) in adsorption via Langmuir isotherm behavior. The target compound’s thiophene may similarly adsorb but with reduced protonation capacity in acidic environments .
  • Metabolic Stability : Carboxamide derivatives () are more hydrolytically stable than esters, suggesting the target compound may require prodrug strategies for sustained activity .

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